4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline
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Overview
Description
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline is a heterocyclic compound that features both quinazoline and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline typically involves the formation of the quinazoline core followed by the introduction of the imidazole moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of appropriate precursors under acidic conditions.
Wallach synthesis: This method uses oxidative cyclization of ortho-aminobenzamides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of chlorine atoms: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
4,7-Dichloro-2-(1-methyl-5-nitro-1H-imidazol-2-yl)quinazoline is unique due to its dual functionality, combining the properties of both quinazoline and imidazole moieties.
Properties
CAS No. |
61717-34-8 |
---|---|
Molecular Formula |
C12H7Cl2N5O2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
4,7-dichloro-2-(1-methyl-5-nitroimidazol-2-yl)quinazoline |
InChI |
InChI=1S/C12H7Cl2N5O2/c1-18-9(19(20)21)5-15-12(18)11-16-8-4-6(13)2-3-7(8)10(14)17-11/h2-5H,1H3 |
InChI Key |
IBBCGIMHAVKVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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